Allylphenyldichlorosilane

Description

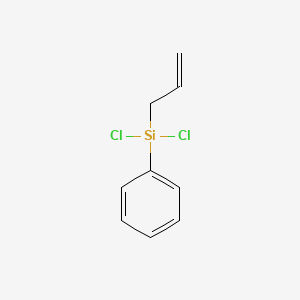

Structure

3D Structure

Properties

IUPAC Name |

dichloro-phenyl-prop-2-enylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2Si/c1-2-8-12(10,11)9-6-4-3-5-7-9/h2-7H,1,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGFFTOVGRACDBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[Si](C1=CC=CC=C1)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064777 | |

| Record name | Allyldichlorophenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7719-03-1 | |

| Record name | (Dichloro-2-propen-1-ylsilyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7719-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (dichloro-2-propen-1-ylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007719031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allylphenyldichlorosilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (dichloro-2-propen-1-ylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyldichlorophenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyldichlorophenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Allylphenyldichlorosilane

Introduction

Allylphenyldichlorosilane is a valuable organosilane intermediate possessing three distinct reactive sites: a silicon-phenyl bond, a silicon-allyl bond, and two silicon-chlorine bonds. This trifunctional nature makes it a versatile building block in organic synthesis, polymer chemistry, and materials science. Its applications range from the synthesis of complex silane coupling agents and cross-linkers to the development of novel silicon-containing polymers and surface modification reagents.

This technical guide provides a comprehensive overview of the primary methods for synthesizing and purifying allylphenyldichlorosilane. It is designed to offer researchers and chemical development professionals both the theoretical underpinnings and the practical, field-proven protocols necessary for its successful preparation and handling. We will delve into the mechanistic details of common synthetic routes, provide step-by-step experimental procedures, and outline robust purification and characterization techniques, all while emphasizing the critical safety protocols required when working with reactive chlorosilanes.

Critical Safety Considerations for Handling Dichlorosilanes

Before commencing any experimental work, it is imperative to understand and mitigate the hazards associated with dichlorosilanes. These compounds are corrosive, react violently with water, and release hydrogen chloride (HCl) gas upon hydrolysis.[1][2]

Core Hazards:

-

Corrosivity: Dichlorosilanes cause severe chemical burns to the skin, eyes, and respiratory tract.

-

Reactivity: They react exothermically with protic solvents (water, alcohols, etc.) to produce flammable hydrogen gas and corrosive HCl.

-

Toxicity: Inhalation of vapors can lead to severe irritation of the mucous membranes and upper respiratory tract, potentially causing pulmonary edema.[1]

Essential Safety Protocols:

-

Engineering Controls: All manipulations must be conducted in a certified chemical fume hood with sufficient airflow.[1][2] The use of a closed system is highly recommended for transfers.[3]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear splash-resistant safety goggles and a full-face shield.[1][2][3]

-

Hand Protection: Use chemically resistant gloves, such as neoprene or chloroprene rubber.[2] Always check compatibility charts.

-

Body Protection: A flame-retardant lab coat and appropriate chemical-resistant clothing are mandatory.[1][2]

-

Respiratory Protection: In case of potential exposure or inadequate ventilation, a full-face respirator with an appropriate acid gas/inorganic vapor cartridge is necessary.[1]

-

-

Handling and Storage:

-

Store containers in a cool, dry, well-ventilated area away from incompatible materials (e.g., water, acids, bases, oxidizing agents).[2][4]

-

Keep containers tightly closed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[2]

-

Ground and bond all containers and transfer equipment to prevent static discharge, which can be an ignition source.[3][4] Use only non-sparking tools.[3][4]

-

-

Emergency Procedures:

-

Ensure an emergency eye wash station and safety shower are immediately accessible.[1][2]

-

In case of skin contact, immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[1]

-

For spills, evacuate the area, remove ignition sources, and contain the spill using an inert absorbent material like dry sand or vermiculite. DO NOT USE WATER or combustible materials for cleanup.[4]

-

Synthesis Methodologies

The formation of the silicon-carbon bonds in allylphenyldichlorosilane is typically achieved via two principal routes: the Grignard reaction and catalytic hydrosilylation. The choice of method often depends on the availability of starting materials, desired scale, and required purity.

Grignard Reaction Synthesis

The Grignard reaction is a classic and versatile method for forming Si-C bonds.[5] This approach involves the reaction of an organomagnesium halide (Grignard reagent) with a chlorosilane. For allylphenyldichlorosilane, the most direct strategy involves the reaction of allylmagnesium bromide with phenyldichlorosilane.

2.1.1. Reaction Mechanism & Rationale

The reaction proceeds via a nucleophilic attack of the carbanionic carbon of the allyl Grignard reagent on the electrophilic silicon atom of phenyldichlorosilane. The magnesium halide coordinates to the chlorine atoms, facilitating the displacement of a chloride ion and the formation of the new silicon-allyl bond. Tetrahydrofuran (THF) is a common solvent as it effectively solvates the magnesium species in the Schlenk equilibrium, enhancing the reactivity of the Grignard reagent.[6] The reaction is typically performed under an inert atmosphere to prevent quenching of the highly reactive Grignard reagent by atmospheric moisture or oxygen.

2.1.2. Experimental Protocol: Grignard Synthesis

Objective: To synthesize crude allylphenyldichlorosilane.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| Magnesium Turnings | 24.31 | 2.67 g | 0.11 |

| Allyl Bromide | 120.98 | 12.1 g (8.8 mL) | 0.10 |

| Phenyldichlorosilane | 177.10 | 17.7 g (14.9 mL) | 0.10 |

| Anhydrous THF | - | 150 mL | - |

| Anhydrous Hexane | - | 50 mL | - |

| Saturated NH₄Cl (aq) | - | 100 mL | - |

Procedure:

-

Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, a pressure-equalizing dropping funnel, and a thermometer. Flame-dry all glassware under vacuum and cool under a positive pressure of inert gas.

-

Grignard Reagent Formation:

-

Add the magnesium turnings to the reaction flask.

-

In the dropping funnel, prepare a solution of allyl bromide in 50 mL of anhydrous THF.

-

Add ~5 mL of the allyl bromide solution to the magnesium turnings. Initiation of the reaction is indicated by gentle bubbling and a slight increase in temperature. If the reaction does not start, gentle warming with a heat gun may be required.

-

Once the reaction has initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete formation of the Grignard reagent (allylmagnesium bromide).

-

-

Coupling Reaction:

-

Prepare a solution of phenyldichlorosilane in 50 mL of anhydrous THF in the dropping funnel.

-

Cool the Grignard reagent solution in the flask to 0 °C using an ice bath.

-

Add the phenyldichlorosilane solution dropwise to the stirred Grignard reagent over 1 hour, maintaining the internal temperature below 10 °C. A white precipitate (magnesium salts) will form.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

-

-

Workup:

-

Cool the reaction mixture again to 0 °C.

-

Slowly and cautiously quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution via the dropping funnel. This step is exothermic and will produce gas.

-

Transfer the mixture to a separatory funnel. Add 50 mL of hexane, shake, and separate the layers.

-

Extract the aqueous layer with an additional 2x30 mL of hexane.

-

Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and remove the solvents under reduced pressure using a rotary evaporator. The remaining liquid is the crude allylphenyldichlorosilane, which can be purified by fractional distillation.

-

2.1.3. Synthesis Pathway Diagram

Caption: Grignard synthesis of Allylphenyldichlorosilane.

Hydrosilylation Synthesis

Hydrosilylation is a powerful, atom-economical reaction that involves the addition of a Si-H bond across a carbon-carbon double or triple bond, typically catalyzed by a transition metal complex.[7][8] For allylphenyldichlorosilane, this would involve the reaction of allylbenzene with dichlorosilane (H₂SiCl₂) in the presence of a catalyst.

2.2.1. Reaction Mechanism & Rationale

While various catalysts exist, platinum-based catalysts like Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst are industrially prevalent.[7] The generally accepted Chalk-Harrod mechanism involves:

-

Oxidative addition of the Si-H bond to the metal center.

-

Coordination of the alkene (allylbenzene) to the metal.

-

Insertion of the alkene into the metal-hydride bond.

-

Reductive elimination of the final organosilane product, regenerating the catalyst.

This method can offer high selectivity and efficiency but requires careful control to prevent side reactions, such as alkene isomerization or the formation of byproducts.[7][9]

2.2.2. Note on Applicability

While highly relevant for producing γ-functionalized propylsilanes, the direct hydrosilylation to form allylphenyldichlorosilane from simple precursors is less common than the Grignard route. A more analogous industrial reaction is the hydrosilylation of allyl chloride with trichlorosilane to produce trichloro(3-chloropropyl)silane.[7][8][9] The principles remain the same and highlight the power of this method for creating Si-C bonds.

Purification by Fractional Distillation

Crude allylphenyldichlorosilane obtained from synthesis will contain unreacted starting materials, solvents, and side products. Fractional distillation is the method of choice for purification, as it separates components based on differences in their boiling points.[10][11] This technique is particularly effective when the boiling points of the desired product and impurities differ by less than 70 °C.[11]

Principles of Fractional Distillation

Fractional distillation improves upon simple distillation by inserting a fractionating column between the distillation flask and the condenser.[11][12] This column is packed with material (e.g., glass beads, Raschig rings, or structured packing) that provides a large surface area.[10] This setup allows for repeated cycles of vaporization and condensation, known as "theoretical plates".[11][12] With each cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point), leading to a much better separation.[11]

Experimental Protocol: Purification

Objective: To purify crude allylphenyldichlorosilane by vacuum fractional distillation.

Apparatus:

-

Distillation flask (round-bottom) with a stir bar

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with condenser and thermometer

-

Receiving flasks (e.g., Perkin triangle or multi-limb receiver)

-

Heating mantle and stirrer

-

Vacuum pump with a cold trap and pressure gauge

Procedure:

-

Setup: Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed with vacuum grease. The system must be connected to an inert gas line and a vacuum pump.

-

Charging the Flask: Charge the distillation flask with the crude allylphenyldichlorosilane. Do not fill the flask more than two-thirds full.

-

Degassing: With gentle stirring, carefully reduce the pressure in the system to remove any dissolved gases and low-boiling residual solvents.

-

Distillation:

-

Begin heating the distillation flask gently.

-

As the mixture boils, observe the condensation ring rising slowly up the fractionating column. Maintain a slow and steady heating rate to allow for proper equilibration on the column.

-

Collect a "forerun" fraction, which will contain any remaining solvents and low-boiling impurities.

-

As the temperature at the distillation head stabilizes at the boiling point of the product at the given pressure, switch to a new receiving flask to collect the main fraction of pure allylphenyldichlorosilane.

-

Monitor the temperature and pressure throughout the collection. A stable boiling point indicates a pure fraction.

-

Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive residues.

-

-

Shutdown:

-

Remove the heating mantle and allow the system to cool completely.

-

Slowly and carefully vent the system with inert gas (nitrogen or argon) before disassembling the apparatus.

-

Store the purified product under an inert atmosphere.

-

Purification Workflow Diagram

Caption: Workflow for purification via fractional distillation.

Product Characterization

After purification, the identity and purity of allylphenyldichlorosilane must be confirmed using standard analytical techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the molecule.[13] The vibrations of specific bonds absorb infrared radiation at characteristic frequencies.[14]

Expected Characteristic IR Peaks:

| Wavenumber (cm⁻¹) | Bond Vibration | Comments |

|---|---|---|

| 3080-3050 | =C-H stretch | Alkene and Aromatic C-H |

| 2980-2900 | -C-H stretch | Allyl CH₂ |

| 1640 | C=C stretch | Allyl double bond |

| 1430 | Si-Ph | Silicon-Phenyl stretch |

| 1120 | Si-Ph | Silicon-Phenyl stretch |

| 910 | =CH₂ bend | Out-of-plane bend of terminal alkene |

| 820-780 | Si-Cl stretch | Strong absorption |

| 740-700 | C-H bend | Monosubstituted benzene ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms.[15]

Expected ¹H NMR Signals (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.8-7.9 | m | 2H | Phenyl (ortho-H) |

| ~7.4-7.6 | m | 3H | Phenyl (meta- & para-H) |

| ~5.8-6.0 | m | 1H | Allyl (-CH=) |

| ~5.0-5.2 | m | 2H | Allyl (=CH₂) |

| ~2.5-2.7 | d | 2H | Allyl (Si-CH₂) |

Expected ¹³C NMR Signals (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~134-135 | Phenyl (ortho-C) |

| ~132-133 | Phenyl (ipso-C) |

| ~131-132 | Phenyl (para-C) |

| ~130-131 | Allyl (-CH=) |

| ~128-129 | Phenyl (meta-C) |

| ~118-119 | Allyl (=CH₂) |

| ~28-30 | Allyl (Si-CH₂) |

Conclusion

The synthesis and purification of allylphenyldichlorosilane are achievable through well-established organometallic and purification methodologies. The Grignard reaction offers a direct and reliable route to the crude product, while vacuum fractional distillation provides an effective means of achieving high purity. Throughout all stages of handling, synthesis, and purification, strict adherence to rigorous safety protocols is paramount due to the hazardous nature of dichlorosilanes. The analytical techniques of IR and NMR spectroscopy are essential for verifying the successful synthesis and purity of the final product, ensuring its suitability for downstream applications in research and development.

References

- Middlesex Gases & Technologies. (2015, June 1).

- Air Liquide. (n.d.). Dichlorosilane.

- Linde. (n.d.). Dichlorosilane.

- Air Liquide Malaysia. (2024, February 22). Dichlorosilane.

- New Jersey Department of Health. (n.d.). DICHLOROSILANE HAZARD SUMMARY.

- European Patent Office. (2004, July 7). Purification of organosilanes of group 13 (IIIA) and 15 (VA) impurities - EP 0879821 B1.

- Wikipedia. (n.d.).

- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.

- Chemicalbook. (2024, December 18). ALLYLPHENYLDICHLOROSILANE (CAS 7719-03-1).

- Inomata, K., et al. (2021, May 11). Selective hydrosilylation of allyl chloride with trichlorosilane. PMC - NIH.

- Organic Chemistry Portal. (n.d.). Allylsilane synthesis.

- Inomata, K., et al. (2021, May 11). Selective hydrosilylation of allyl chloride with trichlorosilane. PubMed.

- Matyjaszewski, K., et al. (1994, June 30). Sonochemical Synthesis of Polysilylenes by Reductive Coupling of Disubstituted Dichlorosilanes with Alkali Metals. DTIC.

- University of Rochester, Department of Chemistry. (n.d.).

- Harding, W. A., & Shalit, H. (1966, October 4). Method for preparing organosilanes.

- Khan, I., et al. (2022, December 8).

- Inomata, K., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane.

- Dow Corning Corporation. (n.d.). Grignard processes with improved yields of diphenylchlorosilanes as products.

- Nankai University. (n.d.). Preparation method of allyl silane.

- Chemistry LibreTexts. (2021, March 5). 5.

- Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES.

- Tuulmets, A., & Nguyen, B. T. (2004, July 23). Grignard reaction with chlorosilanes in THF: a kinetic study. PubMed.

- Wang, X.-j., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Table 3 . 1 H-NMR spectral data: the chemical shift values (δH, ppm)....

- Applied Materials, Inc. (n.d.). Allyl-derived precursor and synthesis method.

- Reich, H. (2020, February 14).

- University of Colorado, Boulder, Dept of Chem and Biochem. (2002). Infrared Spectroscopy: Theory.

- Gelest, Inc. (n.d.).

- (n.d.). INFRARED SPECTROSCOPY (IR).

- Michigan State University, Department of Chemistry. (n.d.). Infrared Spectroscopy.

- CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.

- American Chemical Society. (2025, August 17).

- Genex Corporation. (n.d.). Purification of L-phenylalanine.

- ResearchGate. (n.d.). IR spectra of allyl cyanide (AC)

- Dalian University of Technology. (n.d.). Environmentally-friendly synthesis method for phenylphosphonic dichloride.

Sources

- 1. middlesexgases.com [middlesexgases.com]

- 2. siadmi.com [siadmi.com]

- 3. static.prd.echannel.linde.com [static.prd.echannel.linde.com]

- 4. nj.gov [nj.gov]

- 5. gelest.com [gelest.com]

- 6. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fractional distillation - Wikipedia [en.wikipedia.org]

- 11. Purification [chem.rochester.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. gelest.com [gelest.com]

- 15. organicchemistrydata.org [organicchemistrydata.org]

Allylphenyldichlorosilane: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylphenyldichlorosilane (C₉H₁₀Cl₂Si) is a versatile organosilane compound characterized by the presence of three reactive centers: a hydrolyzable dichlorosilyl group, a phenyl ring, and an allyl group capable of undergoing addition reactions. This unique combination of functionalities makes it a valuable precursor and intermediate in the synthesis of a wide array of organosilicon materials, including polymers, resins, and surface modification agents. Its high reactivity also necessitates a thorough understanding of its chemical properties for safe and effective handling. This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and applications of allylphenyldichlorosilane, with a focus on the underlying principles that govern its chemical behavior.

Physicochemical and Spectroscopic Properties

Allylphenyldichlorosilane is a colorless liquid with a pungent odor characteristic of chlorosilanes. Its physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀Cl₂Si | [1] |

| Molecular Weight | 217.17 g/mol | [1] |

| Boiling Point | 100-102 °C at 8 mmHg | [2] |

| Melting Point | < 0 °C | [2] |

| Density | 1.168 g/cm³ | [2] |

| Refractive Index | 1.5351 | [2] |

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the allyl and phenyl protons.

-

Phenyl Protons: A complex multiplet in the aromatic region (δ 7.2-7.8 ppm) corresponding to the five protons of the phenyl group.

-

Allyl Protons:

-

A multiplet for the internal vinyl proton (-CH=) around δ 5.7-6.0 ppm.

-

Two multiplets for the terminal vinyl protons (=CH₂) between δ 4.9-5.2 ppm.

-

A doublet for the methylene protons adjacent to the silicon atom (-CH₂-Si) in the range of δ 2.0-2.5 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on the carbon skeleton.

-

Phenyl Carbons: Multiple signals in the aromatic region (δ 128-135 ppm).

-

Allyl Carbons:

-

A signal for the internal vinyl carbon (-CH=) around δ 130-135 ppm.

-

A signal for the terminal vinyl carbon (=CH₂) around δ 115-120 ppm.

-

A signal for the methylene carbon adjacent to the silicon atom (-CH₂-Si) in the range of δ 20-30 ppm.

-

Mass Spectrometry (MS): Electron impact mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 216, with a characteristic isotopic pattern due to the presence of two chlorine atoms (M+2 and M+4 peaks).[9][10] Fragmentation would likely involve the loss of a chlorine atom, the allyl group, or the phenyl group.[11][12][13][14] Common fragments would include [M-Cl]⁺, [M-allyl]⁺, and [M-phenyl]⁺.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups present:

-

C-H stretching (aromatic): ~3050-3070 cm⁻¹

-

C-H stretching (aliphatic): ~2900-2980 cm⁻¹

-

C=C stretching (alkene): ~1630-1645 cm⁻¹

-

C=C stretching (aromatic): ~1430-1600 cm⁻¹

-

Si-Cl stretching: ~450-600 cm⁻¹

-

Si-Phenyl stretching: ~1100-1130 cm⁻¹

Synthesis of Allylphenyldichlorosilane

The most common and versatile method for the synthesis of allylphenyldichlorosilane is the Grignard reaction. This involves the reaction of a pre-formed allyl Grignard reagent with phenyltrichlorosilane.[3][15]

Experimental Protocol: Grignard Synthesis

This protocol describes a representative procedure for the synthesis of allylphenyldichlorosilane.

Materials:

-

Magnesium turnings

-

Allyl chloride or allyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Phenyltrichlorosilane

-

Iodine (crystal)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium surface.[16]

-

Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

-

Dissolve allyl chloride or allyl bromide (1.0 equivalent) in anhydrous ether/THF in the dropping funnel.

-

Add a small portion of the allyl halide solution to the magnesium suspension to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.[16]

-

Slowly add the remaining allyl halide solution to maintain a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[17]

-

-

Reaction with Phenyltrichlorosilane:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of phenyltrichlorosilane (1.0 equivalent) in anhydrous ether/THF to the stirred Grignard reagent. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.[18]

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[19]

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure allylphenyldichlorosilane.

-

Caption: Workflow for the synthesis of allylphenyldichlorosilane via the Grignard reaction.

Chemical Reactivity

The reactivity of allylphenyldichlorosilane is dictated by its three key functional groups: the Si-Cl bonds, the allyl group, and the phenyl group.

Nucleophilic Substitution at the Silicon Center

The silicon-chlorine bonds are highly susceptible to nucleophilic attack, making this the most prominent reaction pathway for this compound. The reactivity is generally higher than that of analogous carbon-chlorine bonds due to the larger size of the silicon atom and the availability of low-lying d-orbitals, which can stabilize a pentacoordinate transition state.[20]

In the presence of water or atmospheric moisture, allylphenyldichlorosilane readily undergoes hydrolysis to form silanols, with the concomitant release of hydrochloric acid.[21][22][23][24][25] These silanols are unstable and rapidly undergo self-condensation to form siloxane oligomers and polymers.[26] The overall process is highly exothermic.

Caption: Hydrolysis and subsequent condensation of allylphenyldichlorosilane.

The kinetics of hydrolysis are influenced by factors such as pH, solvent, and the steric and electronic nature of the substituents on the silicon atom.[14][27]

Reactions of the Allyl Group

The allyl group provides a site for a variety of addition reactions, allowing for further functionalization of the molecule.

Allylphenyldichlorosilane can participate in hydrosilylation reactions, either as a substrate or, more commonly, as a precursor to polymers that are then crosslinked via hydrosilylation. In a typical hydrosilylation reaction, a compound containing a Si-H bond adds across the double bond of the allyl group, usually in the presence of a platinum-based catalyst such as Karstedt's or Speier's catalyst.[1][2][28][29] This reaction is a cornerstone of silicone chemistry, enabling the formation of cross-linked networks in elastomers and resins.[26][30]

Caption: Simplified Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

The allyl group can undergo free-radical polymerization, although it is generally less reactive than other vinyl monomers like styrenes or acrylates. The polymerization is typically initiated by thermal or photochemical decomposition of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).[31][32][33][34] The choice of initiator and solvent is crucial for controlling the polymerization process.[31] The resulting polymer possesses a polysiloxane backbone with pendant phenyl groups and a polyethylene chain derived from the polymerization of the allyl groups.

Experimental Protocol: Representative Free-Radical Polymerization

Materials:

-

Allylphenyldichlorosilane (monomer)

-

Benzoyl peroxide or AIBN (initiator)

-

Anhydrous toluene or xylene (solvent)

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a nitrogen inlet, dissolve allylphenyldichlorosilane in the chosen solvent.

-

Add the radical initiator to the solution. The amount of initiator will depend on the desired molecular weight of the polymer.

-

Heat the reaction mixture to the decomposition temperature of the initiator (typically 60-80 °C for AIBN, or higher for peroxides) under a nitrogen atmosphere.

-

Maintain the temperature for several hours to allow for polymerization to proceed.

-

The resulting polymer can be isolated by precipitation in a non-solvent such as methanol, followed by filtration and drying.

Applications of Allylphenyldichlorosilane

The trifunctional nature of allylphenyldichlorosilane makes it a valuable building block in materials science.

Coupling Agent and Adhesion Promoter

Allylphenyldichlorosilane can be used as a coupling agent to improve the adhesion between inorganic fillers (e.g., silica, glass fibers) and organic polymer matrices.[9][13][35][36] Upon hydrolysis, the silanol groups can form strong covalent bonds with the surface of the inorganic filler, while the allyl group can co-polymerize with the resin matrix, creating a robust interface that enhances the mechanical properties of the composite material.[37][38][39]

Precursor for Silicone Resins and Polymers

Allylphenyldichlorosilane is a key monomer in the synthesis of specialized silicone resins and polymers.[22][30][40][41] The phenyl groups contribute to thermal stability and a high refractive index, while the allyl groups provide sites for cross-linking, for example, through hydrosilylation reactions. This allows for the formulation of materials with tailored properties for applications such as high-performance coatings, adhesives, and encapsulants.

Use in Dental Composites

Organofunctional silanes are crucial components in dental restorative composites, where they act as coupling agents to bond the inorganic filler particles to the polymer resin matrix.[4][22][30] While specific use of allylphenyldichlorosilane in commercial dental products is not widely documented, its structural motifs are relevant to the design of novel coupling agents and monomers for dental materials with improved mechanical properties and durability.[42]

Safety and Handling

Allylphenyldichlorosilane is a hazardous substance that requires careful handling. It is corrosive and reacts violently with water, releasing toxic and corrosive hydrogen chloride gas. It is also flammable and can cause severe skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

Allylphenyldichlorosilane is a highly reactive and versatile organosilane with a rich chemistry that enables its use in a variety of applications, from a precursor for advanced silicone polymers to a coupling agent in high-performance composites. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and industrial settings. The ability to undergo nucleophilic substitution, hydrosilylation, and polymerization makes it a valuable tool for the design and synthesis of novel materials with tailored properties.

References

- CN116178400B - Grignard reagent allyl magnesium bromide preparation process - Google Patents.

- CN1702072A - Preparation method of allyl silane - Google Patents.

-

ResearchGate. A New Polycondensation Process for the Preparation of Polysiloxane Copolymers | Request PDF. Available from: [Link]

-

YouTube. Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Available from: [Link]

-

Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. Available from: [Link]

-

ResearchGate. Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilicates | Request PDF. Available from: [Link]

-

ResearchGate. Facile Modification of Surface of Silica Particles with Organosilanepolyol and Their Characterization. Available from: [Link]

-

Selective hydrosilylation of allyl chloride with trichlorosilane - PMC - NIH. Available from: [Link]

-

Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC - NIH. Available from: [Link]

- US5527873A - Method for the preparation of silicone resins - Google Patents.

-

ResearchGate. Use of silanes and copolymers as adhesion promoters glass fiber/polyethylene composites | Request PDF. Available from: [Link]

-

3 - Organic Syntheses Procedure. Available from: [Link]

-

ResearchGate. 1 H-NMR and 13 C-NMR data for compounds 1-4 † . | Download Table. Available from: [Link]

-

ResearchGate. Typical hydrolysis reaction mechanisms of chlorosilanes with water... Available from: [Link]

-

Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC. Available from: [Link]

-

Knowledge. Main Synthesis Procedures of Silicone Resin. Available from: [Link]

-

The Royal Society of Chemistry. 1H NMR and 13C NMR spectral date of compounds. Available from: [Link]

-

ResearchGate. Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. Available from: [Link]

- EP0102531A2 - Process for the preparation of compounds of the megastigman-series, and intermediates for this synthesis - Google Patents.

-

Journal of Fundamental and Applied Sciences. Surface modification of silica nanoparticles by means of silanes: effect of various parameters on the grafting reactions. Available from: [Link]

- US7951895B2 - Process for preparing a silicone resin - Google Patents.

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. Available from: [Link]

-

Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth - NIH. Available from: [Link]

-

Synthesis and Characterization of Poly(allyl methacrylate) Obtained by Free Radical Initiator. Available from: [Link]

-

The University of Liverpool Repository. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Available from: [Link]

-

AlOOH-Coated Glass Fiber-Reinforced Composites for Pipeline Rehabilitation: Enhancement of Interfacial Adhesion and Durability - MDPI. Available from: [Link]

-

Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Available from: [Link]

-

PPG. PR-187 Adhesisive Compound Promoter for Aerospace. Available from: [Link]

-

Synthesis of High Molecular Weight Vinylphenyl-Con Taining MQ Silicone Resin via Hydrosilylation Reaction - MDPI. Available from: [Link]

-

Free Radical Polymerization - Chemistry For Everyone. Available from: [Link]

-

YouTube. Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. Available from: [Link]

-

Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. Available from: [Link]

-

Gelest, Inc. GRIGNARD REAGENTS AND SILANES. Available from: [Link]

-

Chemistry LibreTexts. Free Radical Polymerization. Available from: [Link]

-

Scientific Spectator. Chapter 7 Hydrosilylation of Carbon-Carbon Double Bonds. Available from: [Link]

-

ResearchGate. Kinetic analysis of organosilane hydrolysis and condensation. Available from: [Link]

-

Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]

-

ResearchGate. Facile surface modification of silica nanoparticles with a combination of noncovalent and covalent methods for composites application | Request PDF. Available from: [Link]

-

State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC - NIH. Available from: [Link]

-

The Knowles Group. Free Radical Polymerization. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

Kinetics of alkoxysilanes hydrolysis: An empirical approach - PMC - NIH. Available from: [Link]

-

Justia Patents. adhesion promoter for composites and methods thereof. Available from: [Link]

-

Semantic Scholar. Surface modification of silica particles with organoalkoxysilanes through two-step (acid-base) process in aqueous solution. Available from: [Link]

-

Recent Progress in Modifications, Properties, and Practical Applications of Glass Fiber - MDPI. Available from: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Hydrosilylation reaction of olefins: recent advances and perspectives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Substituent effects on EI-MS fragmentation patterns of 5-allyloxy-1-aryl-tetrazoles and 4-allyl-1-aryl-tetrazole-5-ones; correlation with UV-induced fragmentation channels - The University of Liverpool Repository [livrepository.liverpool.ac.uk]

- 13. ppg.com [ppg.com]

- 14. youtube.com [youtube.com]

- 15. CN1702072A - Preparation method of allyl silane - Google Patents [patents.google.com]

- 16. youtube.com [youtube.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Main Synthesis Procedures of Silicone Resin - Knowledge [silibasesilicone.com]

- 23. EP0102531A2 - Process for the preparation of compounds of the megastigman-series, and intermediates for this synthesis - Google Patents [patents.google.com]

- 24. researchgate.net [researchgate.net]

- 25. Kinetics of alkoxysilanes hydrolysis: An empirical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. semanticscholar.org [semanticscholar.org]

- 28. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 29. scientificspectator.com [scientificspectator.com]

- 30. mdpi.com [mdpi.com]

- 31. youtube.com [youtube.com]

- 32. researchgate.net [researchgate.net]

- 33. chem.libretexts.org [chem.libretexts.org]

- 34. knowleslab.princeton.edu [knowleslab.princeton.edu]

- 35. patents.justia.com [patents.justia.com]

- 36. mdpi.com [mdpi.com]

- 37. AlOOH-Coated Glass Fiber-Reinforced Composites for Pipeline Rehabilitation: Enhancement of Interfacial Adhesion and Durability | MDPI [mdpi.com]

- 38. researchgate.net [researchgate.net]

- 39. semanticscholar.org [semanticscholar.org]

- 40. US5527873A - Method for the preparation of silicone resins - Google Patents [patents.google.com]

- 41. US7951895B2 - Process for preparing a silicone resin - Google Patents [patents.google.com]

- 42. Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Allylphenyldichlorosilane (CAS 7719-03-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylphenyldichlorosilane (CAS 7719-03-1) is a versatile organosilicon compound characterized by its phenyl, allyl, and dichlorosilyl functional groups. This unique combination of reactive sites makes it a valuable precursor and intermediate in a wide range of chemical syntheses, particularly in the fields of polymer chemistry and materials science. Its ability to undergo hydrolysis and hydrosilylation allows for the formation of complex siloxane polymers and the functionalization of surfaces. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an exploration of its reactivity and key reaction mechanisms, and a discussion of its applications, including a protocol for the synthesis of allyl-functionalized polysiloxanes. Safety and handling considerations are also addressed to ensure its proper use in a laboratory setting.

Introduction

Allylphenyldichlorosilane is a colorless liquid with the molecular formula C₉H₁₀Cl₂Si.[1][2] Its structure, featuring a silicon atom bonded to a phenyl group, an allyl group, and two chlorine atoms, imparts a high degree of reactivity. The silicon-chlorine bonds are susceptible to nucleophilic attack, most notably by water, leading to hydrolysis and subsequent condensation to form a polysiloxane backbone.[3][4] The allyl group, with its carbon-carbon double bond, provides a site for further functionalization through reactions such as hydrosilylation.[5] These reactive characteristics make Allylphenyldichlorosilane a key building block for the synthesis of advanced silicon-based materials and polymers.[1]

Physicochemical Properties

A summary of the key physicochemical properties of Allylphenyldichlorosilane is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 7719-03-1 | [1][2] |

| Molecular Formula | C₉H₁₀Cl₂Si | [1][2] |

| Molecular Weight | 217.17 g/mol | [1][2] |

| Appearance | Colorless to transparent liquid | [2] |

| Boiling Point | 100-102 °C at 8 mmHg | [1] |

| Density | 1.168 g/cm³ | [1][2] |

| Refractive Index | 1.5351 | [1] |

| Flash Point | 76 °C | [1] |

| EINECS Number | 231-747-2 | [1][2] |

Synthesis of Allylphenyldichlorosilane

The most common and effective method for the synthesis of Allylphenyldichlorosilane is through a Grignard reaction. This involves the preparation of an allylmagnesium halide (Grignard reagent), which then acts as a nucleophile, attacking the electrophilic silicon center of phenyltrichlorosilane. This reaction displaces one of the chlorine atoms with the allyl group.

Reaction Mechanism

The synthesis proceeds in two main stages:

-

Formation of the Grignard Reagent: Allyl bromide reacts with magnesium metal in an anhydrous ether solvent to form allylmagnesium bromide.

-

Nucleophilic Substitution: The allylmagnesium bromide then reacts with phenyltrichlorosilane in a nucleophilic substitution reaction. The allyl group attacks the silicon atom, leading to the displacement of a chloride ion and the formation of Allylphenyldichlorosilane.

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Allyl bromide

-

Phenyltrichlorosilane

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Equipment:

-

Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer

-

Heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Preparation of the Grignard Reagent:

-

Under an inert atmosphere, place magnesium turnings in the three-necked flask.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

Slowly add a solution of allyl bromide in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and should initiate spontaneously. If not, gentle warming or the addition of a small crystal of iodine may be necessary.

-

Once the reaction has started, continue the addition of the allyl bromide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Phenyltrichlorosilane:

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add a solution of phenyltrichlorosilane in anhydrous toluene from the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and then quench by slowly adding it to a stirred mixture of crushed ice and saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure Allylphenyldichlorosilane.

-

Characterization

The structure and purity of the synthesized Allylphenyldichlorosilane can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of Allylphenyldichlorosilane is expected to show characteristic signals for the phenyl, allyl, and silyl protons. The phenyl protons will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The allyl group will exhibit a complex multiplet for the vinyl proton (CH=), two multiplets for the terminal vinyl protons (=CH₂), and a doublet for the methylene protons adjacent to the silicon atom (-CH₂-Si).

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct peaks for each carbon environment. The phenyl carbons will resonate in the aromatic region (δ 120-140 ppm). The allyl group will have signals for the two sp² hybridized carbons of the double bond and one sp³ hybridized carbon of the methylene group.

FT-IR Spectroscopy

The infrared spectrum will display characteristic absorption bands for the different functional groups present in the molecule. Key peaks to look for include:

-

C-H stretching of the aromatic and allyl groups.

-

C=C stretching of the allyl group.

-

Si-Cl stretching.

-

Aromatic C-C stretching.

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of Allylphenyldichlorosilane. The fragmentation pattern will likely involve the loss of a chlorine atom, the allyl group, or the phenyl group.

Reactivity and Reaction Mechanisms

Allylphenyldichlorosilane's reactivity is dominated by the Si-Cl bonds and the allyl group's double bond.

Hydrolysis and Condensation

In the presence of water, the Si-Cl bonds are readily hydrolyzed to form silanol (Si-OH) groups, with the liberation of hydrochloric acid.[4] These silanol intermediates are unstable and undergo condensation reactions with each other to form a stable siloxane (Si-O-Si) backbone, releasing water in the process. This is the fundamental chemistry behind the formation of polysiloxane polymers from chlorosilane precursors.[3] The functionality of the starting dichlorosilane (two chlorine atoms) leads to the formation of linear or cyclic polysiloxanes.

Hydrosilylation

The allyl group's terminal double bond is a reactive site for hydrosilylation. This is an addition reaction where a silicon-hydride (Si-H) bond adds across the double bond. This reaction is typically catalyzed by platinum complexes and is a powerful method for forming carbon-silicon bonds. Hydrosilylation can be used to graft Allylphenyldichlorosilane onto a polymer backbone containing Si-H groups or to attach other functional silanes to the allyl group.

Applications

Allylphenyldichlorosilane is a valuable monomer and surface modification agent in materials science and polymer chemistry.

Synthesis of Allyl-Functionalized Polysiloxanes

The hydrolysis and condensation of Allylphenyldichlorosilane, often in co-polymerization with other chlorosilanes like dimethyldichlorosilane, allows for the synthesis of polysiloxanes with pendant allyl groups. These allyl groups can then be used for subsequent cross-linking or functionalization reactions, for example, through hydrosilylation to create silicone elastomers.

Experimental Protocol: Synthesis of an Allyl-Functionalized Polysiloxane

Materials:

-

Allylphenyldichlorosilane

-

Dimethyldichlorosilane

-

Toluene

-

Water

-

Sodium bicarbonate

Equipment:

-

Three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a condenser

-

Heating mantle

Procedure:

-

In the three-necked flask, prepare a solution of Allylphenyldichlorosilane and dimethyldichlorosilane in toluene. The molar ratio of the two silanes will determine the density of allyl groups in the final polymer.

-

Slowly add water from the dropping funnel to the stirred silane solution. The reaction is exothermic and will produce HCl gas, so it should be performed in a well-ventilated fume hood.

-

After the addition of water is complete, heat the mixture to reflux for 1-2 hours to drive the condensation reaction to completion.

-

Cool the reaction mixture and neutralize the HCl by washing with a saturated sodium bicarbonate solution, followed by water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure to yield the allyl-functionalized polysiloxane oil.

Surface Modification

Allylphenyldichlorosilane can be used to modify the surface of materials that possess hydroxyl groups, such as silica and glass. The dichlorosilyl group reacts with the surface hydroxyls to form stable Si-O-Si bonds, covalently attaching the allylphenylsilyl moiety to the surface. The tethered allyl groups can then be used for further surface-functionalization reactions.

Safety and Handling

Allylphenyldichlorosilane is a reactive and hazardous chemical and should be handled with appropriate safety precautions.

-

Corrosive: It is corrosive and can cause severe skin burns and eye damage.[5]

-

Reacts with Water: It reacts with water and moisture to produce corrosive hydrochloric acid.[5] Therefore, it should be handled in a dry, inert atmosphere.

-

Flammable: It is a flammable liquid.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and sources of ignition.[3]

Conclusion

Allylphenyldichlorosilane is a highly reactive and versatile organosilicon compound with significant potential in the development of advanced materials. Its dual functionality, arising from the hydrolyzable dichlorosilyl group and the reactive allyl group, allows for its use as a monomer in the synthesis of functionalized polysiloxanes and as a coupling agent for surface modification. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development.

References

-

LookChem. ALLYLPHENYLDICHLOROSILANE. [Link]

-

Silicones Europe. Chemistry - Hydrolysis. [Link]

-

Chemiedidaktik Uni Wuppertal. Hydrolysis and polycondensation. [Link]

-

Elkem. What are Chlorosilanes?. [Link]

-

Wikipedia. Chlorosilane. [Link]

-

ACS Publications. Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. [Link]

-

YouTube. Silicone Polymers. [Link]

-

YouTube. What Is Silicone Polymer Synthesis?. [Link]

-

YouTube. Silicone Polymers: A Comprehensive Overview. [Link]

-

RSC Publishing. On the biocatalytic synthesis of silicone polymers. [Link]

-

NIH. Selective hydrosilylation of allyl chloride with trichlorosilane. [Link]

Sources

An In-depth Technical Guide to Allylphenyldichlorosilane: Molecular Structure and Characterization

Abstract

Allylphenyldichlorosilane (C₉H₁₀Cl₂Si) is a versatile organosilicon compound of significant interest in materials science and synthetic chemistry. Its trifunctional nature, combining a reactive allyl group, a stable phenyl group, and hydrolyzable chloro-silicon bonds, makes it a valuable precursor for a diverse range of applications, including the synthesis of advanced polymers, surface modification of inorganic substrates, and as a crosslinking agent in silicone elastomers. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and detailed characterization of allylphenyldichlorosilane, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Physicochemical Properties

Allylphenyldichlorosilane is a tetrahedral molecule centered around a silicon atom. The silicon is covalently bonded to a phenyl group, an allyl group, and two chlorine atoms. The presence of the electron-withdrawing chlorine atoms renders the silicon atom highly electrophilic, a key feature governing its reactivity.

Structural Representation

The molecular structure can be represented by the following chemical identifiers:

-

IUPAC Name: Dichloro(phenyl)-2-propen-1-ylsilane

-

CAS Number: 7719-03-1

-

Canonical SMILES: C=CC(Cl)Cl

Physicochemical Data

A summary of the key physicochemical properties of allylphenyldichlorosilane is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀Cl₂Si | [1] |

| Molecular Weight | 217.17 g/mol | [1] |

| Appearance | Transparent liquid | [1] |

| Boiling Point | 100-102 °C at 8 mmHg | [1] |

| Density | 1.168 g/cm³ | [1] |

| Flash Point | 76 °C | [1] |

Synthesis of Allylphenyldichlorosilane

The synthesis of allylphenyldichlorosilane can be achieved through several routes, with the Grignard reaction being a common and effective laboratory-scale method. This approach involves the reaction of a Grignard reagent with a suitable chlorosilane precursor.

Grignard Synthesis Protocol

This protocol describes a plausible and widely applicable method for the synthesis of allylphenyldichlorosilane based on established Grignard chemistry with silanes.[2][3]

Reaction Scheme:

C₆H₅SiCl₃ + CH₂=CHCH₂MgBr → C₉H₁₀Cl₂Si + MgBrCl

Materials and Equipment:

-

Phenyltrichlorosilane (C₆H₅SiCl₃)

-

Allylmagnesium bromide (CH₂=CHCH₂MgBr) solution in diethyl ether

-

Anhydrous diethyl ether

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

-

Reactant Charging: Charge the flask with a solution of phenyltrichlorosilane in anhydrous diethyl ether.

-

Grignard Addition: Slowly add the allylmagnesium bromide solution from the dropping funnel to the stirred solution of phenyltrichlorosilane at a rate that maintains a gentle reflux. The reaction is exothermic.

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture at room temperature for several hours to ensure complete reaction.

-

Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

-

Purification: Remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield pure allylphenyldichlorosilane.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water.[4] The use of anhydrous solvents and an inert atmosphere is critical to prevent the decomposition of the Grignard reagent and the hydrolysis of the chlorosilane.

-

Slow Addition: The slow addition of the Grignard reagent helps to control the exothermic reaction and prevent the formation of byproducts.

-

Reverse Addition: Adding the Grignard reagent to the silane (reverse addition) is often preferred when partial substitution of the chloro groups is desired, as is the case here.[2]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of allylphenyldichlorosilane.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 - 7.8 | Multiplet | 5H | Phenyl protons (C₆H₅) | Aromatic protons are deshielded and typically appear in this region. |

| ~5.7 - 6.0 | Multiplet | 1H | Internal vinyl proton (-CH=) | The vinylic proton is deshielded by the double bond. |

| ~4.9 - 5.2 | Multiplet | 2H | Terminal vinyl protons (=CH₂) | The terminal vinylic protons are typically found in this region. |

| ~2.3 - 2.6 | Doublet | 2H | Allylic protons (-CH₂-) | These protons are adjacent to the silicon atom and the double bond. |

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~134 | Phenyl C (ipso) | The carbon directly attached to silicon is deshielded. |

| ~128 - 132 | Phenyl CH | Aromatic carbons. |

| ~133 | Internal vinyl C (-CH=) | Vinylic carbon. |

| ~117 | Terminal vinyl C (=CH₂) | Vinylic carbon. |

| ~25 | Allylic C (-CH₂) | Aliphatic carbon attached to silicon. |

²⁹Si NMR Spectroscopy:

A single resonance is expected in the ²⁹Si NMR spectrum. The chemical shift will be influenced by the electronegative chlorine atoms and the organic substituents. Based on data for similar dichlorosilanes, the chemical shift is anticipated to be in the range of δ = -5 to +5 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is useful for identifying the key functional groups in the molecule.

Predicted FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3070 - 3050 | =C-H stretch (vinyl & aromatic) | Medium |

| 2950 - 2850 | -C-H stretch (aliphatic) | Medium |

| 1640 | C=C stretch (allyl) | Medium |

| 1590, 1485, 1430 | C=C stretch (aromatic ring) | Medium-Strong |

| 1120 | Si-Phenyl | Strong |

| 820 - 780 | Si-Cl stretch | Strong |

| 740, 700 | C-H out-of-plane bend (monosubstituted benzene) | Strong |

The Si-Cl stretching vibrations are particularly characteristic and appear as strong absorptions in the low-frequency region of the spectrum.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 216 (for ³⁵Cl isotopes) would be expected, along with a characteristic isotopic pattern due to the presence of two chlorine atoms (M+2 and M+4 peaks). Common fragmentation pathways would likely involve the loss of a chlorine atom, an allyl radical, or a phenyl radical.

-

[M - Cl]⁺: Loss of a chlorine atom.

-

[M - C₃H₅]⁺: Loss of the allyl group.

-

[M - C₆H₅]⁺: Loss of the phenyl group.

Reactivity and Handling

Allylphenyldichlorosilane is a reactive compound, primarily due to the presence of the Si-Cl bonds.

Hydrolysis

The Si-Cl bonds are highly susceptible to hydrolysis by water and other protic reagents, such as alcohols.[6] This reaction proceeds rapidly to form silanols, which can then undergo condensation to form siloxanes. This reactivity is the basis for its use in forming polysiloxane networks and for surface modification of hydroxyl-containing substrates.

Reaction Scheme (Hydrolysis):

C₉H₁₀Cl₂Si + 2H₂O → C₉H₁₀Si(OH)₂ + 2HCl

Nucleophilic Substitution

The electrophilic silicon atom is susceptible to attack by various nucleophiles. For instance, reaction with Grignard reagents or organolithium compounds can be used to replace the chlorine atoms with other organic groups.[7]

Hydrosilylation and Polymerization

The allyl group provides a site for further chemical modification. It can participate in hydrosilylation reactions with Si-H containing compounds, a key reaction in the curing of some silicone elastomers.[8] Additionally, the allyl group can be involved in free-radical or transition-metal-catalyzed polymerization.[2]

Safe Handling

As with all chlorosilanes, allylphenyldichlorosilane must be handled with extreme care.

-

Corrosivity: It reacts with moisture to produce hydrochloric acid (HCl), which is corrosive to the skin, eyes, and respiratory tract.[1][9]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.[9]

-

Storage: Store in a cool, dry place away from moisture, in a tightly sealed container under an inert atmosphere.

Applications

The unique combination of functional groups in allylphenyldichlorosilane makes it a valuable building block in several areas of materials science.

Surface Modification

Allylphenyldichlorosilane can be used to functionalize surfaces rich in hydroxyl groups, such as silica, glass, and metal oxides.[10] The dichlorosilyl group reacts with the surface hydroxyls to form stable Si-O-surface bonds. This leaves the allyl and phenyl groups exposed, modifying the surface properties (e.g., hydrophobicity, reactivity).

Polymer Synthesis

Allylphenyldichlorosilane can serve as a monomer or crosslinking agent in the synthesis of silicone polymers (polysiloxanes). Hydrolysis and condensation of the dichlorosilyl group can lead to the formation of a polysiloxane backbone, while the allyl groups can be used for subsequent crosslinking reactions to form elastomers.[8]

Adhesion Promoter

In composite materials, allylphenyldichlorosilane can act as an adhesion promoter or coupling agent at the interface between an inorganic filler (like glass fibers) and an organic polymer matrix.[11] It enhances the bonding between these dissimilar materials, leading to improved mechanical properties of the composite.

Conclusion

Allylphenyldichlorosilane is a highly functional organosilicon compound with a rich and versatile chemistry. Its well-defined molecular structure, characterized by a central silicon atom bonded to reactive chloro, stable phenyl, and polymerizable allyl groups, underpins its utility in a variety of advanced applications. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is crucial for harnessing its full potential in the development of new materials and technologies. As with all reactive chlorosilanes, adherence to strict safety protocols is paramount during its handling and use.

References

-

Alfa Chemistry. (n.d.). CAS 7719-03-1 Allylphenyldichlorosilane. Retrieved from [Link]

-

Global Silicones Council. (n.d.). Global Safe Handling of Chlorosilanes. Retrieved from [Link]

-

LookChem. (n.d.). Cas 7719-03-1, ALLYLPHENYLDICHLOROSILANE. Retrieved from [Link]

-

PubChem. (n.d.). Allylchlorodimethylsilane. Retrieved from [Link]

- Liu, Y., et al. (2021). Protocol for synthesizing both racemic and chiral allenylsilanes through copper-catalyzed silylation of propargyl dichlorides. STAR Protocols, 2(4), 100891.

-

Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI). Retrieved from [Link]

-

NIST. (n.d.). Phenyldichlorosilane. Retrieved from [Link]

- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

-

NIST. (n.d.). Allylchlorodimethylsilane. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

-

Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. Retrieved from [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

-

Wikipedia. (n.d.). Allylmagnesium bromide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE. Retrieved from [Link]

- Wang, Z., et al. (2018). One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials.

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 28). 13.2: The Chemical Shift. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

-

YouTube. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]

-

YouTube. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). Retrieved from [Link]

-

YouTube. (2021, July 5). Alcohol to Alkyl Halides using TsCl, MsCl, HBr, HCl, PBr3, PCl3, SOCl2 in details. Retrieved from [Link]

-

ResearchGate. (2001). Use of silanes and copolymers as adhesion promoters glass fiber/polyethylene composites. Retrieved from [Link]

-

Master Organic Chemistry. (2015, December 10). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Retrieved from [Link]

- Kozina, A., et al. (2016). Surface functionalization of silica particles for their efficient fluorescence and stereo selective modification. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 497, 226-233.

-

PubMed. (2020). Dental composite resins with low polymerization stress based on a new allyl carbonate monomer. Retrieved from [Link]

-

MDPI. (2017). A Historical Perspective on Dental Composite Restorative Materials. Retrieved from [Link]

- U.S. Patent No. 6,577,802. (2003). Application of silane-enhanced adhesion promoters for optical fibers and fiber ribbons.

-

YouTube. (2020, September 30). Hydrolysis of an acid chloride. Retrieved from [Link]

Sources

- 1. Ring-opening polymerization of cyclic oligosiloxanes without producing cyclic oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gelest.com [gelest.com]

- 3. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Recent Progress in Modifications, Properties, and Practical Applications of Glass Fiber [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. mdpi.com [mdpi.com]

- 9. innovscience.com [innovscience.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

The Dual Nature of Reactivity: A Technical Guide to the Polymerization of Allylphenyldichlorosilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylphenyldichlorosilane stands as a monomer of significant interest in the synthesis of functionalized polysilanes. Its unique molecular architecture, featuring both highly reactive chloro-substituents on the silicon atom and a versatile allyl group, opens avenues for the creation of polymers with tailored properties. This technical guide delves into the core mechanisms governing the polymerization of allylphenyldichlorosilane, with a primary focus on the prevalent Wurtz-type reductive coupling. We will explore the nuanced interplay between the formation of the polysilane backbone and the concurrent and subsequent reactivity of the pendant allyl groups, which imparts both challenges and opportunities in polymer design. This document will serve as an in-depth resource, elucidating the mechanistic pathways, providing validated experimental protocols, and offering insights into the characterization and potential applications of the resulting poly(allylphenylsilylene).

Introduction: The Strategic Importance of Allylphenyldichlorosilane in Polymer Chemistry

Polysilanes, polymers with a backbone composed entirely of silicon atoms, have garnered considerable attention due to their unique electronic and photophysical properties, stemming from σ-electron delocalization along the Si-Si chain. The ability to introduce functional pendant groups onto this backbone allows for the fine-tuning of these properties and the development of materials for a wide range of applications, from ceramic precursors to photoresists. Allylphenyldichlorosilane is a particularly valuable monomer in this context. The phenyl group provides steric bulk and influences the electronic properties of the polysilane backbone, while the allyl group serves as a reactive handle for post-polymerization modification or as an active participant in the polymerization process itself, leading to cross-linked networks. Understanding the intricate mechanisms of its polymerization is paramount to controlling the structure and, consequently, the function of the final polymeric material.

The Primary Polymerization Pathway: Wurtz-Type Reductive Coupling

The most common and effective method for the synthesis of polysilanes from dichlorosilane precursors is the Wurtz-type reductive coupling reaction. This heterogeneous reaction involves the dechlorination of the monomer using a stoichiometric amount of an alkali metal, typically sodium, in an inert solvent.

Mechanism of Polysilane Backbone Formation